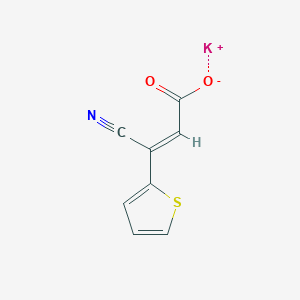

potassium (2E)-3-cyano-3-(thiophen-2-yl)prop-2-enoate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;(E)-3-cyano-3-thiophen-2-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S.K/c9-5-6(4-8(10)11)7-2-1-3-12-7;/h1-4H,(H,10,11);/q;+1/p-1/b6-4+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQSCGRDQRRBAX-CVDVRWGVSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=CC(=O)[O-])C#N.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C(=C/C(=O)[O-])/C#N.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4KNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (2E)-3-cyano-3-(thiophen-2-yl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between thiophene-2-carbaldehyde and malononitrile in the presence of a base such as potassium carbonate. The reaction conditions include:

- Solvent: Ethanol or methanol

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Use of larger reaction vessels

- Continuous stirring and temperature control

- Purification steps such as recrystallization or chromatography to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

Potassium (2E)-3-cyano-3-(thiophen-2-yl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted cyanoacrylate derivatives.

Scientific Research Applications

Chemistry

Potassium (2E)-3-cyano-3-(thiophen-2-yl)prop-2-enoate serves as a building block for synthesizing more complex molecules. Its reactive cyano group allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides/Sulfones |

| Reduction | LiAlH4 or H₂ with Pd catalyst | Amines |

| Substitution | Nucleophiles (amines/alcohols) | Substituted derivatives |

Biology

Research has indicated potential antimicrobial and anticancer properties of this compound. Studies suggest that compounds with similar structures can modulate enzyme activities and receptor binding in biological systems due to their ability to participate in nucleophilic addition reactions and π-π interactions with aromatic residues .

Medicine

The compound is being explored for applications in drug development and delivery systems. Its unique properties may enhance the efficacy of drug formulations by improving solubility and bioavailability .

Industry

In industrial applications, this compound is utilized in the production of:

- Adhesives : Due to its strong bonding capabilities.

- Coatings : Its reactivity allows it to form durable coatings.

- Polymer materials : It serves as an intermediate in synthesizing polymeric materials with enhanced properties .

Case Study 1: Photovoltaic Materials

Recent research highlighted the use of thiophene-based cyanoacrylates, including this compound, as precursors in the synthesis of dye-sensitized photovoltaic materials. These materials exhibit attractive absorption properties in the UV–Vis region, making them suitable for solar energy applications .

Case Study 2: Metal Sensing

The crystal structure of related thiophene-based compounds has shown promising results for developing ligands for metal sensing applications. The unique electronic properties of these compounds facilitate their use in sensor technologies .

Mechanism of Action

The mechanism of action of potassium (2E)-3-cyano-3-(thiophen-2-yl)prop-2-enoate involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in biological systems. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of structurally related compounds is summarized below:

*Calculated based on molecular formula.

- Electronic Effects : The thiophene ring in the title compound provides electron-rich conjugation compared to phenyl or methoxyphenyl substituents in analogs . This enhances reactivity in electrophilic substitutions or cycloadditions.

- Isomerism: The E-configuration in the title compound contrasts with the Z-isomer of potassium 3-cyano-3-(thiophen-2-yl)acrylate (CAS 912368-67-3), which may exhibit steric hindrance and reduced stability .

Research Findings and Data

- Conformational Analysis: Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate adopts a syn-periplanar conformation across the C=C bond (torsion angle = 3.2°), favoring planar geometry for conjugation . This is critical for electronic applications.

- Protein Interactions: Coumarin-derived α-cyano acrylates bind human serum albumin via hydrophobic and hydrogen-bonding interactions, suggesting the title compound’s utility in drug design .

- Thermal Stability : Ethyl ester derivatives decompose at ~340°C (predicted boiling point), indicating moderate thermal stability for processing .

Biological Activity

Potassium (2E)-3-cyano-3-(thiophen-2-yl)prop-2-enoate is an organic compound categorized within cyanoacrylate derivatives, notable for its diverse biological activities and potential applications in various fields such as medicine, biology, and materials science. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

This compound features a cyano group (–CN) and a thiophene ring, which contribute to its unique reactivity and solubility properties. The compound can be synthesized through the Knoevenagel condensation reaction, typically involving thiophene-2-carbaldehyde and malononitrile in the presence of potassium carbonate as a base.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Nucleophilic Addition : The cyano group can undergo nucleophilic addition reactions, allowing it to interact with nucleophilic sites on proteins and other biomolecules.

- π-π Interactions : The thiophene ring facilitates π-π interactions with aromatic residues in biological systems, potentially modulating enzyme activity and receptor binding.

These interactions may lead to significant biological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, showcasing its potential as a bioactive compound in the development of new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The presence of the cyano group is believed to enhance its interaction with cancer-related molecular targets, making it a candidate for further drug development .

Research Findings and Case Studies

Several studies have contributed to the understanding of the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |

| Study 2 | Anticancer Potential | Induced apoptosis in specific cancer cell lines; modulation of apoptosis-related proteins observed. |

| Study 3 | Mechanistic Insights | Identified nucleophilic addition as a key mechanism for biological interactions. |

Applications in Medicine and Industry

The unique properties of this compound make it suitable for various applications:

- Drug Development : Its potential as an antimicrobial and anticancer agent positions it as a promising candidate for drug formulation.

- Materials Science : The compound's reactive cyano group allows it to be utilized in the production of adhesives, coatings, and polymer materials.

- Biological Research : As a building block for synthesizing more complex molecules, it plays a significant role in chemical biology studies.

Q & A

Q. Basic Research Focus

- X-ray crystallography : Resolve the (2E)-configuration and crystal packing using single-crystal diffraction (e.g., Cu-Kα radiation, as in ’s structural analysis of analogous esters) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks ([M-K]⁻) with <2 ppm error.

- ¹³C NMR : Identify the cyano carbon (~115–120 ppm) and thiophene carbons (aromatic region, 125–140 ppm).

- Elemental analysis : Validate C, H, N, and S content within ±0.4% theoretical values.

How can the electrochemical behavior of this compound be systematically investigated?

Advanced Research Focus

Use cyclic voltammetry (CV) in a three-electrode setup (glassy carbon working electrode, Ag/AgCl reference, Pt counter) with 0.1 M KCl as supporting electrolyte. Analyze redox peaks to determine HOMO/LUMO energies and electron-withdrawing effects of the cyano group. Compare with density functional theory (DFT) -calculated values (B3LYP/6-31G*) for validation. Reference ’s methodology for potassium ferrocyanide studies, adapting scan rates (10–500 mV/s) to assess reversibility .

Which quantum chemical methods are suitable for predicting the electronic properties of this thiophene derivative?

Advanced Research Focus

Perform DFT calculations (Gaussian 16 or ORCA) with the B3LYP functional and 6-31G basis setto model the ground-state geometry. Compute frontier molecular orbitalsto assess charge transport potential. Solvent effects (e.g., DMSO) can be incorporated via the PCM model*. Compare withUV-Vis spectra (λmax for π→π* transitions) and electrochemical data for correlation. ’s approach for thiophene-based compounds provides a template .

What methodologies assess the solubility and thermal stability of this compound under various conditions?

Q. Basic Research Focus

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (N₂ atmosphere, 10°C/min).

- Differential scanning calorimetry (DSC) : Identify melting points and phase transitions.

- Solubility assays : Test in solvents (water, ethanol, DCM) via gravimetric or UV-Vis quantification.

- Hygroscopicity testing : Monitor mass change under controlled humidity (40–80% RH).

How to design in vitro assays to evaluate potential biological activities of this compound?

Advanced Research Focus

Leverage the thiophene moiety’s bioactivity by screening against enzyme targets (e.g., kinases, cyclooxygenases) via fluorescence-based assays or surface plasmon resonance (SPR) . Use molecular docking (AutoDock Vina) to predict binding affinities, guided by ’s fluorinated pyridine derivative studies. For cytotoxicity, employ MTT assays on human cell lines (IC₅₀ determination) .

What techniques elucidate the reaction mechanisms involving this compound in organic synthesis?

Q. Advanced Research Focus

- Kinetic isotope effects (KIE) : Replace protons with deuterium at reactive sites to probe rate-determining steps.

- Trapping intermediates : Use TEMPO or other radical scavengers in radical-mediated reactions.

- DFT-based mechanistic studies : Simulate transition states and reaction pathways (e.g., nucleophilic addition to the α,β-unsaturated ester). Reference ’s emphasis on resolving contradictions via multi-method validation .

How should researchers address inconsistencies in experimental data, such as conflicting spectroscopic results?

Q. Advanced Research Focus

- Cross-validation : Compare NMR data with X-ray structures () or computational predictions ().

- Collaborative analysis : Engage crystallographers or computational chemists to reconcile discrepancies.

- Controlled replication : Repeat syntheses under inert atmospheres to exclude oxidation artifacts.

What strategies integrate this compound into conductive polymers, leveraging its thiophene group?

Advanced Research Focus

Use electropolymerization (potentiostatic/galvanostatic methods) on ITO electrodes in acetonitrile/TBAPF₆ electrolyte. Characterize films via SEM (morphology) and four-point probe (conductivity). Copolymerize with EDOT (3,4-ethylenedioxythiophene) to enhance π-conjugation, referencing ’s polymer applications .

Which ecotoxicological models evaluate the environmental persistence and toxicity of this compound?

Q. Advanced Research Focus

- OECD 301 biodegradation test : Assess aerobic degradation in activated sludge.

- QSAR models : Predict toxicity using software like ECOSAR (based on structural analogs).

- Daphnia magna acute toxicity : Determine 48h-EC₅₀ values per OECD 202 guidelines.

- Soil adsorption studies : Use batch equilibrium methods (OECD 106) to measure Koc.

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.